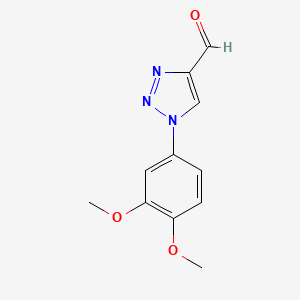
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is a platinum-based organometallic compound It is characterized by the presence of a platinum atom coordinated to a bromo ligand and a phenyl ring substituted with two dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum typically involves the reaction of platinum precursors with the appropriate ligands. One common method involves the reaction of platinum(II) bromide with 2,6-bis((dimethylamino)methyl)phenyl ligands in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo ligand can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with chloride can yield (2,6-Bis((dimethylamino)methyl)phenyl)(chloro)platinum .
Scientific Research Applications
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, altering the electronic and steric properties of the compound. This interaction can affect molecular pathways and biological processes, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
(2,6-Bis((dimethylamino)methyl)phenyl)(chloro)platinum: Similar structure but with a chloro ligand instead of bromo.
(2,6-Bis((dimethylamino)methyl)phenyl)(iodo)platinum: Similar structure but with an iodo ligand instead of bromo.
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)mercury: Similar structure but with mercury instead of platinum.
Uniqueness
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is unique due to its specific coordination environment and the presence of the bromo ligand.
Properties
Molecular Formula |
C12H19BrN2Pt |
|---|---|
Molecular Weight |
466.28 g/mol |
IUPAC Name |
bromoplatinum(1+);1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H19N2.BrH.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
JBFQOUGAHDOVBM-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.Br[Pt+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
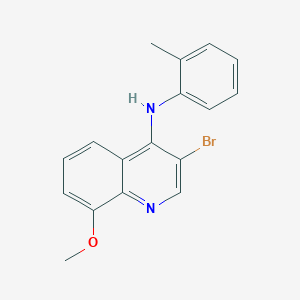
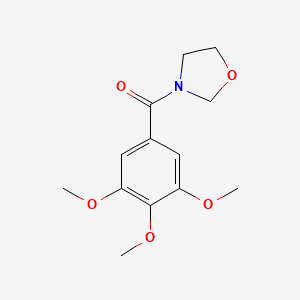

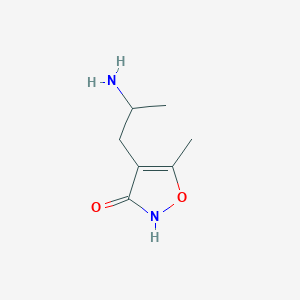
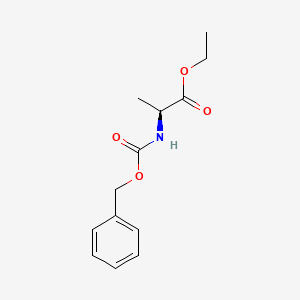


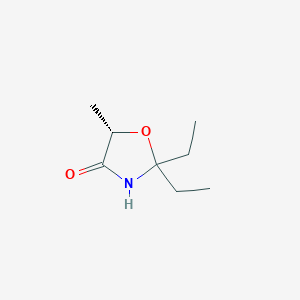
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)

